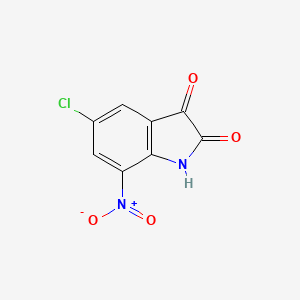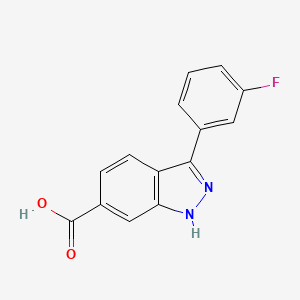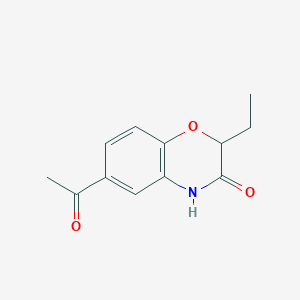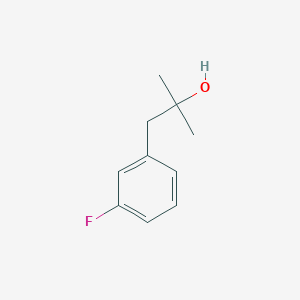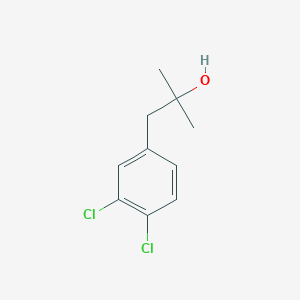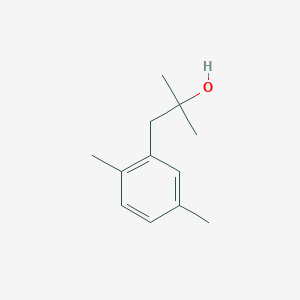
1-(2,5-Dimethylphenyl)-2-methyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₁₂O. It is a derivative of phenylpropanol and is known for its unique structural and chemical properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-2-methyl-2-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with acetone in the presence of an acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The major product of oxidation is 1-(2,5-dimethylphenyl)-2-methyl-2-propanone.
Reduction: The major product of reduction is this compound itself, as it is already in a reduced state.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-methyl-2-propanol is used in various scientific research applications due to its unique chemical properties. It is utilized in organic synthesis as a building block for the preparation of more complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds. In medicine, it is used in the development of pharmaceuticals and as an intermediate in drug synthesis. In industry, it is employed in the production of fragrances and flavors.
Mechanism of Action
1-(2,5-Dimethylphenyl)-2-methyl-2-propanol is similar to other phenylpropanol derivatives such as 1-(2,4-dimethylphenyl)-2-methyl-2-propanol and 1-(3,5-dimethylphenyl)-2-methyl-2-propanol. These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The uniqueness of this compound lies in its specific arrangement of methyl groups, which influences its reactivity and biological activity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2-methyl-2-propanol
1-(3,5-Dimethylphenyl)-2-methyl-2-propanol
1-(2,6-Dimethylphenyl)-2-methyl-2-propanol
1-(2,3-Dimethylphenyl)-2-methyl-2-propanol
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-6-10(2)11(7-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSHSBASMPMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
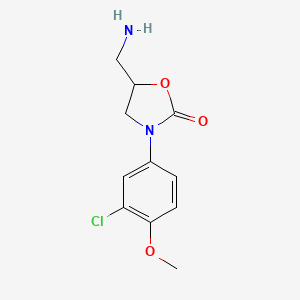
![4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B7841994.png)
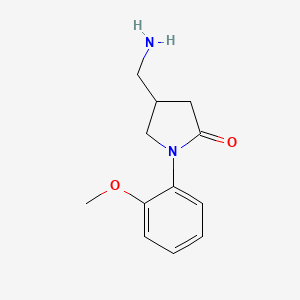
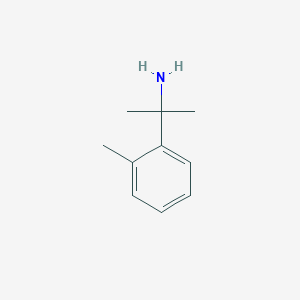
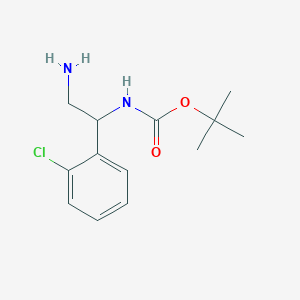
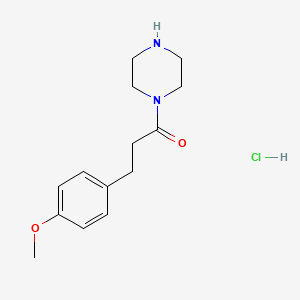
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7842021.png)
![2-[4-(2-Morpholin-4-yl-2-oxoethyl)-3-oxo-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7842023.png)
![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)
